molecular formula C12H13N B11914342 6,7-Dimethylnaphthalen-1-amine CAS No. 50558-76-4

6,7-Dimethylnaphthalen-1-amine

Cat. No.: B11914342
CAS No.: 50558-76-4
M. Wt: 171.24 g/mol
InChI Key: GLVSHIPASCASRF-UHFFFAOYSA-N
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Description

6,7-Dimethylnaphthalen-1-amine is an organic compound with the molecular formula C12H13N It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 6 and 7 positions and an amine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylnaphthalen-1-amine typically involves the reaction of 6,7-dimethylnaphthalene with an amine source. One common method is the nitration of 6,7-dimethylnaphthalene followed by reduction to yield the amine. Another approach involves the direct amination of 6,7-dimethylnaphthalene using ammonia or other amine sources under high temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. The use of catalytic hydrogenation is also common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethylnaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 6,7-Dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Properties

CAS No.

50558-76-4

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

6,7-dimethylnaphthalen-1-amine

InChI

InChI=1S/C12H13N/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h3-7H,13H2,1-2H3

InChI Key

GLVSHIPASCASRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=CC=C2)N

Origin of Product

United States

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